molecular formula C10H12I2O2 B14279698 4-(1,3-Diiodopropyl)-2-methoxyphenol CAS No. 163657-73-6

4-(1,3-Diiodopropyl)-2-methoxyphenol

Cat. No.: B14279698
CAS No.: 163657-73-6
M. Wt: 418.01 g/mol
InChI Key: CACBMQJXGRIGAR-UHFFFAOYSA-N
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Description

4-(1,3-Diiodopropyl)-2-methoxyphenol is a halogenated phenolic derivative characterized by a methoxy group at the 2-position of the benzene ring and a 1,3-diiodopropyl substituent at the 4-position. This compound is structurally related to eugenol derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and pharmacological properties. Its hypothetical properties and applications can be inferred through comparisons with structurally similar halogenated methoxyphenol derivatives discussed in the literature.

Properties

CAS No.

163657-73-6

Molecular Formula

C10H12I2O2

Molecular Weight

418.01 g/mol

IUPAC Name

4-(1,3-diiodopropyl)-2-methoxyphenol

InChI

InChI=1S/C10H12I2O2/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,8,13H,4-5H2,1H3

InChI Key

CACBMQJXGRIGAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CCI)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diiodopropyl)-2-methoxyphenol typically involves the iodination of a propyl chain followed by the attachment to a methoxyphenol ring. One common method involves the reaction of 2-methoxyphenol with 1,3-diiodopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(1,3-Diiodopropyl)-2-methoxyphenol may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diiodopropyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrocarbons with the removal of iodine atoms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Diiodopropyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Diiodopropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The phenol group can undergo redox reactions, contributing to its biological activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1,3-diiodopropyl)-2-methoxyphenol with key analogs based on synthesis, physicochemical properties, and bioactivity:

4-(2-Chloropropyl)-2-Methoxyphenol

  • Synthesis: Produced via hydrohalogenation of eugenol with HCl, confirmed by FTIR (C-Cl bond at 721 cm⁻¹) and GC-MS (m/z 200) .
  • Physicochemical Properties: LogP: Higher lipophilicity than eugenol due to the chloropropyl group, enhancing membrane permeability . Stability: Retains phenolic -OH (3515 cm⁻¹) and aromatic C=C (1453 cm⁻¹) bonds .
  • Bioactivity: Chlorinated derivatives exhibit enhanced antimicrobial activity compared to non-halogenated analogs .

4-((1E)-3-Hydroxy-1-Propenyl)-2-Methoxyphenol

  • Natural Occurrence : Identified in plant extracts (e.g., M. speciosastem) via GC-MS (4.43% abundance) .
  • Bioactivity: Demonstrates antifungal properties, attributed to the phenolic hydroxyl and conjugated propenyl group .
  • Structural Contrast : Lacking halogen atoms, it is less lipophilic than iodinated or chlorinated derivatives.

4-[N-(4-Hydroxyphenyl)Carboximidoyl]-2-Methoxyphenol

  • Synthesis: Prepared from vanillin and p-aminophenol under acidic conditions .
  • Bioactivity : Shows moderate analgesic activity but lower efficacy than paracetamol .

4-(3-Hydroxypropyl)-2-Methoxyphenol (Dihydroconiferyl Alcohol)

  • Properties : Weakly acidic (pKa ~10), water-soluble due to the hydroxypropyl group .

Comparative Data Table

Compound Substituent Halogen LogP Key Bioactivity Synthesis Method
4-(1,3-Diiodopropyl)-2-methoxyphenol 1,3-diiodopropyl I₂ High Hypothesized antimicrobial Not reported
4-(2-Chloropropyl)-2-methoxyphenol 2-chloropropyl Cl 3.2† Antimicrobial Eugenol + HCl
4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol Hydroxypropenyl None 2.1† Antifungal Plant extraction
4-[N-(4-hydroxyphenyl)carboximidoyl]-2-methoxyphenol Carboximidoyl None 1.8† Analgesic Vanillin + p-aminophenol
4-(3-hydroxypropyl)-2-methoxyphenol 3-hydroxypropyl None 1.5† Anti-inflammatory Plant extraction

†Estimated values based on structural analogs.

Key Research Findings

Halogenation Enhances Lipophilicity and Bioactivity: Chlorinated derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol) show higher LogP and antimicrobial potency than non-halogenated analogs . Iodine, being larger and more polarizable than chlorine, may further amplify these effects in the target compound.

Structural Stability: Halogenated methoxyphenols retain critical functional groups (e.g., phenolic -OH) necessary for hydrogen bonding and target interactions .

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